248 nm Deep‑UV Photoresist Sensitivity and Contrast: THPE‑2VE vs. Depolymerization Resist Class
THPE‑2VE, a resist derived from 1,1,1‑tris(4‑hydroxyphenyl)ethane, achieves a 248‑nm dose‑to‑clear (sensitivity) of 3 mJ/cm² and a contrast ratio of 7.2 when formulated with 5 mol% triphenyl sulfonium hexafluoroantimonate as photoacid generator [1]. The material patterns 35 nm lines with 100 keV e‑beam doses of 40–48 μC/cm² and line‑edge roughness (3σ) of 8.2–8.4 nm [2]. These metrics represent improved sensitivity and shelf‑life relative to previously reported depolymerization resist designs, and the resolution ranks among the smallest features reported for crosslinked depolymerization resists [2].
| Evidence Dimension | Photoresist sensitivity and resolution |
|---|---|
| Target Compound Data | 248 nm dose‑to‑clear: 3 mJ/cm²; contrast: 7.2; 35 nm line resolution; LER (3σ): 8.2–8.4 nm |
| Comparator Or Baseline | Previously reported depolymerization resist designs (same research group) |
| Quantified Difference | Improved sensitivity and shelf life; resolution among smallest reported for crosslinked depolymerization resists |
| Conditions | THPE‑2VE resist formulated with 5 mol% triphenyl sulfonium hexafluoroantimonate; 248 nm DUV exposure; 100 keV e‑beam lithography; MIBK or 0.26 N TMAH development |
Why This Matters
The 3 mJ/cm² sensitivity reduces exposure time in high‑throughput lithography, while 35 nm resolution supports advanced node semiconductor fabrication—metrics that define process economics and technical feasibility.
- [1] OUCI. 1,1,1-tris(4-hydroxyphenyl)ethane (THPE)-2VE depolymerization resist: 248‑nm sensitivity 3 mJ/cm², contrast 7.2. View Source
- [2] Sharp, B.L.; Narcross, H.L.; Tolbert, L.M.; Henderson, C.L. Positive-tone crosslinked molecular resist based on acid-catalyzed depolymerization. J. Vac. Sci. Technol. B 2017, 35, 06GE03. View Source
